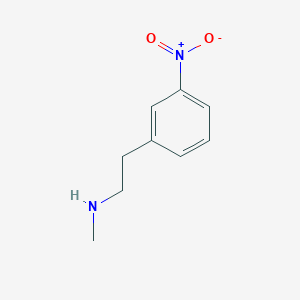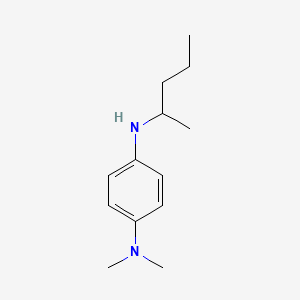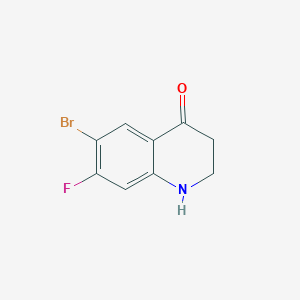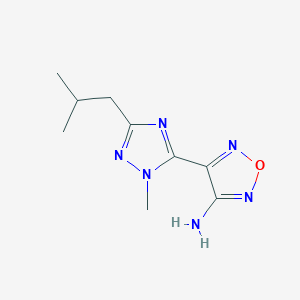
n-Methyl-2-(3-nitrophenyl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-Methyl-2-(3-nitrophenyl)ethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a methyl group attached to the nitrogen atom and a nitrophenyl group attached to the ethanamine backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-2-(3-nitrophenyl)ethan-1-amine typically involves the reaction of 3-nitrobenzaldehyde with methylamine in the presence of a reducing agent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired amine. Common reducing agents used in this synthesis include sodium borohydride or hydrogen gas in the presence of a catalyst such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
n-Methyl-2-(3-nitrophenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration; halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.
Major Products Formed
Oxidation: Formation of 3-aminophenyl derivatives.
Reduction: Formation of nitroso or hydroxylamine derivatives.
Substitution: Formation of nitro or halogenated derivatives on the aromatic ring.
Aplicaciones Científicas De Investigación
n-Methyl-2-(3-nitrophenyl)ethan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of n-Methyl-2-(3-nitrophenyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also act as a ligand for certain receptors or enzymes, modulating their activity and influencing cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- n-Methyl-2-(2-nitrophenyl)ethan-1-amine
- n-Methyl-2-(4-nitrophenyl)ethan-1-amine
- n-Methyl-2-(3-nitrophenyl)propan-1-amine
Uniqueness
n-Methyl-2-(3-nitrophenyl)ethan-1-amine is unique due to the specific positioning of the nitro group on the aromatic ring, which influences its chemical reactivity and biological activity. The presence of the nitro group at the meta position can result in different electronic and steric effects compared to its ortho and para counterparts, leading to distinct properties and applications.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
N-methyl-2-(3-nitrophenyl)ethanamine |
InChI |
InChI=1S/C9H12N2O2/c1-10-6-5-8-3-2-4-9(7-8)11(12)13/h2-4,7,10H,5-6H2,1H3 |
Clave InChI |
BJKDAZHJJDPDLU-UHFFFAOYSA-N |
SMILES canónico |
CNCCC1=CC(=CC=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-Methyl-1-{2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine](/img/structure/B13642796.png)
![(2S,4R)-4-[(2-bromophenyl)methyl]-1-[(tert-butoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13642802.png)

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopentan-1-amine](/img/structure/B13642807.png)



![4-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenesulfonyl fluoride](/img/structure/B13642833.png)


